3-[(4-Ethylphenyl)amino]-1-(2-fluorophenyl)pyrrolidine-2,5-dione
Description
3-[(4-Ethylphenyl)amino]-1-(2-fluorophenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by two key substituents: a 4-ethylphenylamino group at the 3-position and a 2-fluorophenyl group at the 1-position of the pyrrolidine ring. Pyrrolidine-2,5-diones (succinimides) are a well-studied class of heterocyclic compounds with diverse bioactivities, including anticonvulsant, anticancer, and receptor-modulating properties . The structural modifications in this compound—specifically the fluorine atom at the ortho position of the phenyl ring and the ethyl group on the para-substituted aniline moiety—suggest tailored electronic and steric effects that may enhance target binding or pharmacokinetic profiles.
Properties
IUPAC Name |
3-(4-ethylanilino)-1-(2-fluorophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-2-12-7-9-13(10-8-12)20-15-11-17(22)21(18(15)23)16-6-4-3-5-14(16)19/h3-10,15,20H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYIZRWNNPYDAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Ethylphenyl)amino]-1-(2-fluorophenyl)pyrrolidine-2,5-dione typically involves the reaction of 4-ethylphenylamine with 2-fluorobenzoyl chloride to form an intermediate, which is then cyclized to produce the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Ethylphenyl)amino]-1-(2-fluorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[(4-Ethylphenyl)amino]-1-(2-fluorophenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Ethylphenyl)amino]-1-(2-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Key Observations:
The 4-ethylphenylamino group introduces both hydrophobicity and steric bulk, which could enhance membrane permeability but reduce solubility compared to smaller substituents like 2-aminoethylsulfanyl .
Molecular Weight and Bioavailability :
- The target compound’s molecular weight (~313 g/mol) exceeds the commonly cited 500 Da threshold but aligns with evidence suggesting that parameters like rotatable bonds (likely ~7–10) and polar surface area (estimated <140 Ų) are more critical for oral bioavailability .
Synthetic Accessibility: Derivatives like 1-(bromoalkyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione () and 1-[(11-sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione () highlight the use of bromoalkyl or thiol-containing intermediates, suggesting analogous routes for synthesizing the target compound.
Pharmacological and Therapeutic Profiles
Anticancer Potential:
- Pyrrolidine-2,5-dione derivatives, including the target compound, are explored for anticancer activity via mechanisms such as kinase inhibition or apoptosis induction . The 2-fluorophenyl group may enhance metabolic stability compared to non-fluorinated analogs, as seen in fluorinated pharmaceuticals.
Receptor Affinity:
- Compounds with arylpiperazine or indol-3-yl substituents () exhibit high 5-HT1A and serotonin transporter (SERT) affinity. The target compound’s 4-ethylphenylamino group may similarly modulate receptor interactions but with altered selectivity due to steric effects.
Biological Activity
Chemical Structure and Properties
The chemical structure of 3-[(4-Ethylphenyl)amino]-1-(2-fluorophenyl)pyrrolidine-2,5-dione can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 273.32 g/mol
This compound features a pyrrolidine core substituted with an ethylphenyl amino group and a fluorophenyl moiety, which may influence its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antibacterial and antifungal properties of various pyrrolidine derivatives. For instance, pyrrolidine compounds have shown significant inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
| This compound | TBD | TBD |
The mechanism by which pyrrolidine derivatives exert their antimicrobial effects often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways. The presence of halogen substituents in related compounds has been linked to enhanced bioactivity, suggesting that similar modifications in this compound could also play a crucial role in its efficacy.
Case Studies
- In Vitro Studies : In vitro tests conducted on pyrrolidine derivatives have demonstrated their potential as effective antimicrobial agents. For example, a series of compounds were synthesized and tested for their activity against various bacterial strains, revealing that modifications to the phenyl ring significantly affected their potency.
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds indicates that electron-withdrawing groups enhance the biological activity of pyrrolidine derivatives. This insight suggests that further exploration of substituents on the ethylphenyl and fluorophenyl groups could optimize the efficacy of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
